Hexamethylbiphenyl

Catalog No.
S14303948
CAS No.
56667-01-7
M.F
C18H22
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylbiphenyl

CAS Number

56667-01-7

Product Name

Hexamethylbiphenyl

IUPAC Name

1,2,3-trimethyl-4-(2,3,4-trimethylphenyl)benzene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3

InChI Key

CGEIJASJNVVERB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C

Hexamethylbiphenyl, specifically 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl, is an organic compound with the molecular formula C18H22O2. This compound features a biphenyl structure, characterized by two phenyl rings connected by a single bond. Its unique structure is further modified by the presence of six methyl groups and two hydroxyl groups, which significantly influence its chemical properties and reactivity. The hydroxyl groups are located at the para positions of the biphenyl framework, enhancing its potential for various

  • Electrophilic Aromatic Substitution: The methyl groups on the biphenyl structure can facilitate electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Aromatic Substitution: This reaction can occur under certain conditions, leading to the substitution of hydrogen atoms on the aromatic rings with nucleophiles .

The mechanisms of these reactions often involve the participation of the hydroxyl groups in redox processes and the electrophilic nature of the aromatic rings.

Research into the biological activity of hexamethylbiphenyl indicates potential antioxidant and antimicrobial properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors. Its hydroxyl groups are particularly significant in mediating redox reactions, which can contribute to its biological effects. Studies suggest that hexamethylbiphenyl may have therapeutic potential in treating oxidative stress-related diseases .

The synthesis of hexamethylbiphenyl typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2,3,5-trimethylphenol as a precursor.
  • Coupling Reaction: A coupling reaction between two molecules of 2,3,5-trimethylphenol is facilitated by catalysts such as palladium or copper.
  • Oxidation: The resulting intermediate undergoes oxidation to introduce hydroxyl groups at the para positions of the biphenyl structure.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity during large-scale production. Advanced purification techniques like recrystallization and chromatography are essential for obtaining high-purity hexamethylbiphenyl .

Hexamethylbiphenyl finds applications across various fields:

  • Chemical Industry: It serves as a building block in synthesizing complex organic molecules and polymers.
  • Biological Research: Its potential antioxidant and antimicrobial properties make it a subject of interest in medicinal chemistry.
  • Material Science: The compound is utilized in producing specialty chemicals with specific properties tailored for particular applications .

Studies exploring the interactions of hexamethylbiphenyl reveal its ability to engage with molecular targets within biological systems. The compound's mechanism of action involves redox reactions facilitated by its hydroxyl groups. These interactions can influence various biochemical pathways, highlighting its potential as a therapeutic agent .

Hexamethylbiphenyl shares structural similarities with several other biphenyl derivatives. Here are some comparable compounds:

Compound NameStructural Features
4,4'-Dihydroxy-2,2',3,3',5,5'-hexamethylbiphenylSimilar biphenyl structure with hydroxyls
4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenolContains multiple methyl groups
2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acidDifferent functional groups (carboxylic)
2',4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acidModified substitution pattern

Uniqueness: Hexamethylbiphenyl is unique due to its specific substitution pattern that imparts distinct chemical and physical properties. The combination of six methyl groups and two hydroxyl groups enhances its versatility for diverse applications in research and industry .

Cross-Coupling Strategies in Aryl-Aryl Bond Formation

Cross-coupling reactions represent the cornerstone of biphenyl synthesis, enabling the selective formation of carbon-carbon bonds between aromatic precursors. For hexamethylbiphenyl derivatives, four principal methodologies dominate:

Suzuki-Miyaura Coupling
The Suzuki reaction couples aryl halides with arylboronic acids using palladium catalysts. A notable application involves nano-palladium catalysts, which facilitate the coupling of chlorinated or brominated aromatics with arylboronic acids at elevated yields. For instance, p-nitrochlorobenzene reacts with phenylboronic acid under nano-palladium catalysis to achieve 90–97% yields, while brominated substrates like 1-bromonaphthalene yield 90–95%. This method’s tolerance for electron-withdrawing and electron-donating substituents makes it versatile for synthesizing polysubstituted biphenyls.

Negishi Coupling
The Negishi reaction employs organozinc reagents and palladium or nickel catalysts to couple aryl halides. Its ability to integrate sp³, sp², and sp hybridized carbons distinguishes it from other methods. For example, o-tolylzinc chloride couples with o-iodotoluene using tetrakis(triphenylphosphine)palladium(0), forming biphenyl derivatives. Despite requiring anhydrous conditions, this method’s high functional group tolerance and stereochemical fidelity render it valuable for complex biphenyl architectures.

Stille Coupling
Stille cross-coupling utilizes organostannanes and palladium catalysts under ultrasonic irradiation. Ultrasound enhances reaction kinetics, reducing time and improving yields. A study demonstrated that arylstannanes coupled with aryl halides under sonication achieved near-quantitative yields without homo-coupling byproducts. This approach is particularly effective for sterically hindered substrates common in hexamethylbiphenyl synthesis.

Ullmann Coupling
The Ullmann reaction on copper surfaces offers a metal-mediated pathway for biphenyl formation. Bromobenzene, for instance, undergoes coupling via a mobile organometallic intermediate, where two phenyl groups coordinate a single copper atom. While less common in industrial settings, this method provides atomic-scale insights into coupling mechanics.

Comparative Analysis of Cross-Coupling Methods

MethodCatalystSolventYield (%)Key Advantage
Suzuki-MiyauraNano-PdToluene/EtOH90–99Tolerance for diverse substituents
NegishiPd(PPh₃)₄THF80–95sp³-sp² coupling capability
StillePdCl₂(PPh₃)₂DMF85–98Ultrasonic acceleration
UllmannCu surfaceSolvent-free60–75Mechanistic simplicity

Solvent-Mediated Effects in Reaction Optimization

Solvent choice critically influences reaction kinetics and selectivity in biphenyl synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of organometallic intermediates in Stille couplings, while tert-butanol serves as both solvent and base in Suzuki reactions, stabilizing palladium nanoparticles and improving catalytic turnover. Ultrasonic irradiation in Stille couplings further augments solvent effects by promoting cavitation, which accelerates mass transfer and reduces side reactions. For example, sonicated reactions in DMF achieve completion in 2 hours versus 8 hours under conventional heating.

In Negishi couplings, tetrahydrofuran (THF) facilitates organozinc reagent stability, preventing premature decomposition. The coordinating nature of THF to zinc centers ensures controlled transmetalation, a prerequisite for high yields. Conversely, non-polar solvents like toluene favor Suzuki couplings by minimizing palladium aggregation, preserving catalytic activity.

Optimization of Reaction Stoichiometry in Organometallic Synthesis

Precise stoichiometric ratios of reagents and catalysts are pivotal for maximizing hexamethylbiphenyl yields. In Suzuki couplings, a 1:1.2 molar ratio of aryl halide to arylboronic acid ensures complete conversion, while nano-palladium catalyst loadings of 0.5–1 mol% balance cost and efficiency. Excess boronic acid mitigates homo-coupling of aryl halides, a common side reaction.

Negishi couplings require strict control of organozinc stoichiometry due to their moisture sensitivity. A 10% excess of organozinc reagent compensates for atmospheric degradation, achieving yields exceeding 90%. Catalyst loading also plays a role; palladium concentrations below 2 mol% minimize undesired β-hydride elimination in alkyl-zinc couplings.

In the synthesis of 2,2′,6,6′-tetramethylbiphenyl, a model for hexamethylbiphenyl, PEPPSI-IPr catalyst loading of 2 mol% in tert-butanol optimizes cross-coupling efficiency, affording the product in 85% yield. Elevated temperatures (80–100°C) further drive the reaction to completion by accelerating oxidative addition and reductive elimination steps.

Stoichiometric Parameters in Selected Syntheses

ReactionAryl Halide : NucleophileCatalyst Loading (mol%)Temperature (°C)Yield (%)
Suzuki1 : 1.20.5–1.08090–99
Negishi1 : 1.11.0–2.06080–95
Stille1 : 1.02.025 (sonication)85–98

XLogP3

6.3

Exact Mass

238.172150702 g/mol

Monoisotopic Mass

238.172150702 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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